Boc-D-His(Trt)-OH is synthesized from histidine through a series of chemical reactions that involve protecting groups. The compound is commercially available from various suppliers, including Sigma-Aldrich and AAPPTEC, with catalog numbers such as 393568-74-6 and 32926-43-5 respectively. Its molecular formula is with a molecular weight of approximately 497.6 g/mol .
The synthesis of Boc-D-His(Trt)-OH involves several key steps:
The molecular structure of Boc-D-His(Trt)-OH features several distinct components:
The compound can be characterized using various spectroscopic techniques:
Boc-D-His(Trt)-OH participates in several important chemical reactions:
Boc-D-His(Trt)-OH functions primarily as a protecting group during peptide synthesis:
The pharmacokinetics involve its stability and reactivity during synthesis rather than biological activity since it primarily serves as a synthetic intermediate rather than a drug.
Boc-D-His(Trt)-OH exhibits several notable physical and chemical properties:
The compound is stable under dry conditions but sensitive to moisture, which can lead to hydrolysis of protective groups.
Boc-D-His(Trt)-OH has significant applications in various scientific fields:
The orthogonal protection of histidine’s imidazole ring is critical for synthesizing enantiomerically pure Boc-D-His(Trt)-OH. Histidine’s imidazole contains two nitrogen atoms (π- and τ-tautomers), with the τ-nitrogen being more nucleophilic and prone to undesired acylation during peptide coupling. The trityl (Trt) group selectively protects the τ-nitrogen, sterically shielding the imidazole ring while allowing the α-amino and carboxyl groups to participate in controlled reactions [1] [9]. This selectivity establishes orthogonality with Boc (tert-butyloxycarbonyl), which protects the α-amino group. The Boc group is cleaved with strong acids (e.g., trifluoroacetic acid, TFA), while Trt is removed under mildly acidic conditions (e.g., 1% TFA in dichloromethane) or via palladium catalysis, enabling sequential deprotection without side-chain degradation [5] [6].
For D-histidine, Trt protection minimizes racemization during coupling. The bulky Trt group suppresses base-induced epimerization at the α-carbon, which is particularly advantageous for D-amino acids due to their heightened racemization risk under standard coupling conditions [2] [9]. Orthogonality is further enhanced by pairing Trt with acid-labile Boc, as demonstrated by the synthesis of Boc-D-His(Trt)-OH with >99% enantiomeric excess (ee) when using N,N'-diisopropylethylamine (DIPEA) as a low-basicity catalyst [9].
Table 1: Orthogonal Protecting Groups for Histidine Synthesis
Protecting Group | Cleavage Conditions | Compatibility | Role in Orthogonality | |
---|---|---|---|---|
Boc | Strong acid (e.g., 95% TFA) | Acid-labile side-chain groups (e.g., OtBu) | Protects α-amino group; removed first during peptide elongation | |
Trt | Mild acid (e.g., 1% TFA/DCM) or Pd(0) | Base-labile groups (e.g., Fmoc) | Shields τ-nitrogen; stable to piperidine/Boc deprotection | |
ivDde | 2% hydrazine/DMF | Acid-/base-stable groups | Enables side-chain modification without affecting Boc/Trt | [5] |
Incorporating the Trityl group into D-histidine demands precise optimization to mitigate steric hindrance and solubility challenges. The Trt group’s triphenylmethyl structure creates a high steric bulk, which can impede coupling efficiency or cause epimerization if reaction parameters are suboptimal. Key improvements include:
The Trt group’s acid lability necessitates scavengers (e.g., triisopropylsilane) during cleavage to prevent trityl cation-mediated side reactions. This is critical for D-histidine derivatives, as racemization can occur if residual cations alkylate the imidazole ring [5] [6].
Table 2: Optimized Conditions for Trityl Incorporation
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity | |
---|---|---|---|---|
Temperature | 25°C | 0–5°C | Racemization reduced from 5% to <0.5% | |
Solvent | Tetrahydrofuran (THF) | DMF/DCM (2:1) | Solubility increased by 40%; yield >95% | |
Purification | Silica gel chromatography | Reverse-phase HPLC (C18, 0.1% TFA) | Purity ≥99.1%; isomer separation | [8] [9] |
The choice between Boc and Fmoc strategies significantly impacts the stereoselectivity and practicality of synthesizing Boc-D-His(Trt)-OH:
Table 3: Boc vs. Fmoc for D-Histidine Derivative Synthesis
Criterion | Boc Strategy | Fmoc Strategy | Advantage for D-His | |
---|---|---|---|---|
Deprotection Reagent | Strong acid (TFA, HF) | Base (piperidine) | Boc: Lower racemization risk in D-amino acids | |
Trt Compatibility | Moderate (Trt may cleave in >50% TFA) | High (stable to base) | Fmoc: Better for multi-step SPPS | |
Side Reactions | Alkylation by trityl cations | Aspartimide formation | Boc: Avoids base-sensitive byproducts | |
Functional Group Orthogonality | Quasi-orthogonal (Boc/Trt) | Fully orthogonal (Fmoc/Trt) | Fmoc: Enables on-resin cyclization | [3] [5] [6] |
Notably, Boc chemistry is incompatible with acid-labile nano-scaffolds (e.g., γ-Fe₂O₃), where TFA degrades the support. Fmoc is preferred here, as evidenced by successful l-Proline grafting using Fmoc deprotection [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7